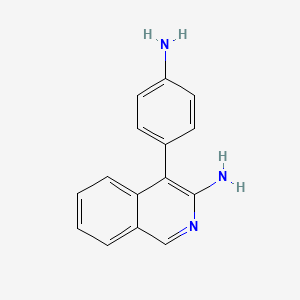
1,2,3-Benzothiadiazole-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Benzothiadiazole-6-carbaldehyde is an organic compound that belongs to the class of benzothiadiazoles. These compounds are characterized by a benzene ring fused to a thiadiazole ring. The presence of an aldehyde group at the 6th position of the benzothiadiazole ring makes this compound particularly interesting for various chemical applications. It is a colorless solid that is soluble in organic solvents and has significant potential in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3-Benzothiadiazole-6-carbaldehyde can be synthesized through several methods. One common approach involves the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite. This reaction produces the benzothiadiazole ring, which can then be further functionalized to introduce the aldehyde group at the 6th position .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the Herz reaction. This method converts anilines to benzothiadiazoles by treating them with disulfur dichloride, followed by diazotization. This approach is advantageous as it uses less elaborate precursors and can be scaled up for large-scale production .
化学反応の分析
Types of Reactions: 1,2,3-Benzothiadiazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzothiadiazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzothiadiazole derivatives.
科学的研究の応用
1,2,3-Benzothiadiazole-6-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,2,3-benzothiadiazole-6-carbaldehyde is primarily related to its electron-withdrawing properties. This characteristic allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as its role in OLEDs or its potential therapeutic effects .
類似化合物との比較
2,1,3-Benzothiadiazole: Another benzothiadiazole derivative with similar electron-withdrawing properties.
Benzo[c][1,2,5]thiadiazole: Known for its use in photovoltaics and as a fluorescent sensor.
Uniqueness: 1,2,3-Benzothiadiazole-6-carbaldehyde is unique due to the presence of the aldehyde group at the 6th position, which provides additional reactivity and potential for functionalization compared to other benzothiadiazole derivatives .
特性
分子式 |
C7H4N2OS |
|---|---|
分子量 |
164.19 g/mol |
IUPAC名 |
1,2,3-benzothiadiazole-6-carbaldehyde |
InChI |
InChI=1S/C7H4N2OS/c10-4-5-1-2-6-7(3-5)11-9-8-6/h1-4H |
InChIキー |
NCZNCVBBXHLPKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C=O)SN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one](/img/structure/B13989604.png)




![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
![[1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol](/img/structure/B13989626.png)
![4-Chloro-5-iodo-6-(prop-1-yn-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13989631.png)
